molecular formula C17H20O3 B4059369 9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione

9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione

Cat. No.: B4059369
M. Wt: 272.34 g/mol
InChI Key: PFJFHUNWZFIBTH-UHFFFAOYSA-N
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Description

9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.14124450 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structures : New oxaspirocyclic compounds, including derivatives of 9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione, have been synthesized with their structures determined by X-ray crystallography. These studies provide insights into their molecular geometry, showcasing the potential for creating materials with specific properties through molecular engineering (Jiang & Zeng, 2016).

  • Reactivity in Organic Synthesis : Enhanced reactivity of cyclic anhydrides related to this compound has been observed in the Castagnoli-Cushman reaction with imines, highlighting the potential for these compounds in synthetic organic chemistry (Rashevskii et al., 2020).

Potential Applications

  • Materials Science and Engineering : The synthesis and structural analysis of spirocyclic compounds have implications for the development of new materials with unique physical and chemical properties. For instance, the fluorescent spectra of certain derivatives indicate potential applications in materials science, such as in light-emitting devices (Zeng & Wang, 2018).

  • Corrosion Inhibition : Spirocyclopropane derivatives have been studied for their potential as green inhibitors for mild steel protection in acidic environments. This research is crucial for developing environmentally friendly corrosion inhibitors in chemical and industrial processes (Chafiq et al., 2020).

Properties

IUPAC Name

9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-16(2)14(18)17(10-6-7-11-17)13(20-15(16)19)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJFHUNWZFIBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CCCC2)C(OC1=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione
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9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione
Reactant of Route 3
9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione
Reactant of Route 4
9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione
Reactant of Route 5
9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione
Reactant of Route 6
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9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.